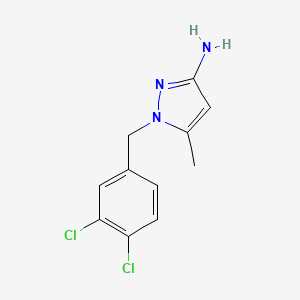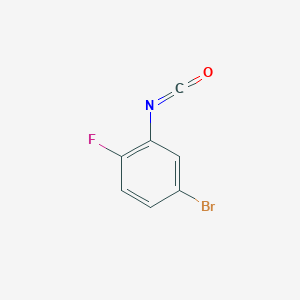
2-Bromoallyl(2,4,6-tribromophenyl) ether
説明
2-Bromoallyl(2,4,6-tribromophenyl) ether is a brominated flame retardant. It is known for its high bromine content, which makes it effective in reducing the flammability of materials. The compound has the molecular formula C₉H₆Br₄O and is used in various applications, particularly in the production of flame-retardant plastics .
作用機序
Target of Action
It is known that this compound is a flame retardant added to plastics to improve their fire resistance .
Mode of Action
As a flame retardant, it likely functions by releasing bromine atoms during combustion. These atoms can then interfere with the chemical reactions that occur during burning, effectively slowing or stopping the spread of the fire .
Biochemical Pathways
It is known that brominated flame retardants can have a broad range of biological effects, potentially disrupting various biochemical processes .
Result of Action
As a flame retardant, its primary effect is to reduce the flammability of the materials to which it is added .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-bromoallyl 2,4,6-tribromophenyl ether . For example, it resists photo-degradation in the environment, which means it can persist for long periods . Additionally, the efficiency of its debromination can be influenced by various factors, such as the presence of other substances .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoallyl(2,4,6-tribromophenyl) ether typically involves the reaction of 2,4,6-tribromophenol with 2-bromoallyl bromide. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone or dimethylformamide. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to ensure the high quality of the final product .
化学反応の分析
Types of Reactions
2-Bromoallyl(2,4,6-tribromophenyl) ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove bromine atoms or to convert the allyl group to an alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium
特性
IUPAC Name |
1,3,5-tribromo-2-(2-bromoprop-2-enoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br4O/c1-5(10)4-14-9-7(12)2-6(11)3-8(9)13/h2-3H,1,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPZXGWCSHFKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=C(C=C(C=C1Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904130 | |
| Record name | 2-Bromoallyl 2,4,6-tribromophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99717-56-3 | |
| Record name | 2-Bromoallyl 2,4,6-tribromophenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99717-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoallyl 2,4,6-tribromophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-bromoallyl 2,4,6-tribromophenyl ether (BATE) and where is it found?
A1: BATE is a brominated flame retardant (BFR) that was frequently detected in the environment. While not directly used as a flame retardant itself, research suggests that BATE may be a breakdown product of other BFRs, like 2,3-dibromopropyl 2,4,6-tribromophenyl ether (DPTE), which was used as a flame retardant in the past [, ]. BATE has been found in environmental samples including seal blubber and brain tissue, alongside DPTE and allyl 2,4,6-tribromophenyl ether (ATE), another potential degradation product []. BATE has also been identified in the Great Lakes food web, indicating its presence in the aquatic environment [].
Q2: How persistent is BATE in the environment, and does it accumulate in organisms?
A2: While the research does not provide specific data on the persistence or degradation pathways of BATE, its presence in seal brain tissue raises concerns about its ability to cross the blood-brain barrier and potentially bioaccumulate []. Further research is needed to fully understand its environmental fate and potential for biomagnification.
Q3: How is BATE detected and analyzed in environmental and biological samples?
A3: BATE can be analyzed in environmental samples using gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) [, ]. This technique provides high sensitivity and selectivity, allowing for the identification and quantification of BATE even at trace levels in complex matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,5-Dimethylpyrazol-1-yl)-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanone](/img/structure/B3039065.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039069.png)
![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)
![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)

![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)
amine](/img/structure/B3039079.png)

![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)
methanone](/img/structure/B3039083.png)

![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
